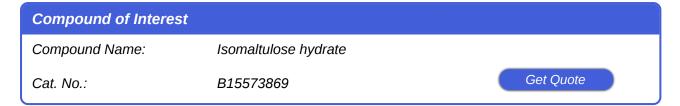


Isomaltulose hydrate CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to Isomaltulose Hydrate

This guide provides a comprehensive overview of **isomaltulose hydrate**, a disaccharide carbohydrate with significant applications in the food, beverage, and pharmaceutical industries. Tailored for researchers, scientists, and drug development professionals, this document details its chemical identity, physiological properties, and the experimental methodologies used to substantiate its characteristics.

Chemical Identifiers and Physicochemical Properties

Isomaltulose is a structural isomer of sucrose, composed of glucose and fructose linked by an α -1,6-glycosidic bond, in contrast to the α -1,2 bond in sucrose.[1][2] This structural difference is fundamental to its unique physiological effects. While several CAS numbers are reported, they typically distinguish between the anhydrous, monohydrate, and unspecified hydrate forms.

Chemical Identification

The following table summarizes the key chemical identifiers for isomaltulose and its hydrated forms.



Identifier	Value	Reference(s)
IUPAC Name	6-O-α-D-Glucopyranosyl-D- fructose	[1]
Synonyms	Palatinose, Palatinose hydrate, 6-O-alpha-D-Glucopyranosyl- D-fructose	[1][3]
CAS Number	13718-94-0 (Isomaltulose) 58024-13-8 (Monohydrate) 343336-76-5 (Hydrate, unspecified)	[1]
Molecular Formula	C12H22O11 (anhydrous) C12H24O12 (monohydrate)	[1]
Molecular Weight	342.30 g/mol (anhydrous) 360.31 g/mol (monohydrate)	[1]
InChI	InChI=1S/C12H22O11/c13-1- 4(15)7(17)8(18)5(16)3-22-12- 11(21)10(20)9(19)6(2-14)23- 12/h5-14,16-21H,1- 3H2/t5-,6-,7-,8-,9-,10+,11-,12+ /m1/s1	[1]
InChIKey	RJPPRBMGVWEZRR- WTZPKTTFSA-N	[1]
Canonical SMILES	C(C1C(C(C(C(O1)OCC2C(C(C (O2)(CO)O)O)O)O)O)O)O	[1]

Physicochemical and Nutritional Properties

Isomaltulose exhibits properties that make it a functional alternative to sucrose in various applications.

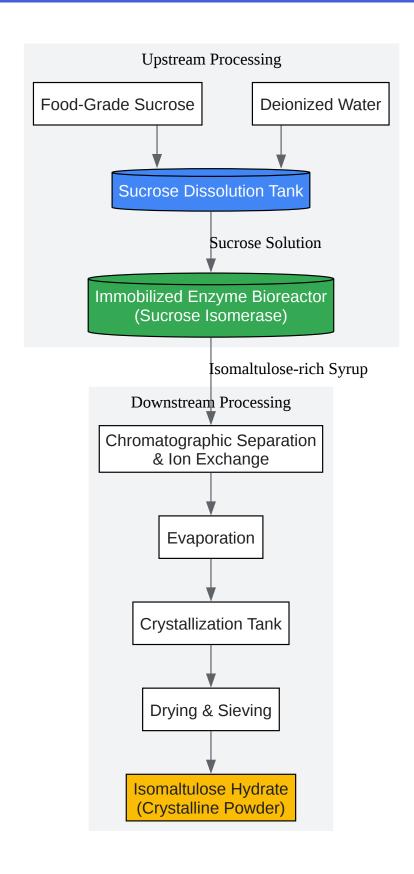


Property	Value	Reference(s)
Appearance	White crystalline powder	[4]
Sweetness	Approximately 50% that of sucrose, with no aftertaste	[2][4]
Energy Value	4 kcal/g (fully digestible)	[2]
Glycemic Index (GI)	32 (Low)	[2][5][6]
Stability	Highly stable under acidic conditions and during processing	[2]
Hygroscopicity	Very low moisture absorption	[4]
Dental Property	Non-cariogenic ("tooth- friendly")	[7][8]

Industrial Production Workflow

Isomaltulose is produced commercially through the enzymatic isomerization of food-grade sucrose.[4][5] The process relies on the enzyme sucrose isomerase (or isomaltulose synthase), typically sourced from non-genetically modified microorganisms such as Protaminobacter rubrum.[1][9]





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Caption: High-level workflow for the industrial production of isomaltulose.



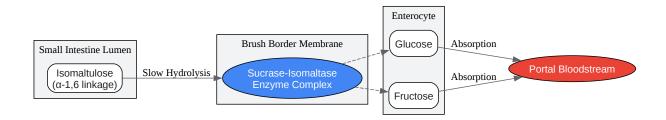
Metabolic Pathway and Physiological Effects

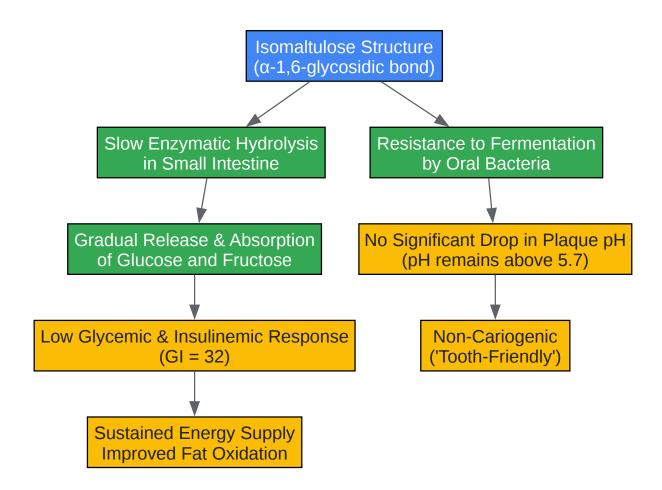
The key to isomaltulose's physiological benefits lies in its slow but complete digestion in the small intestine.

Digestion and Absorption

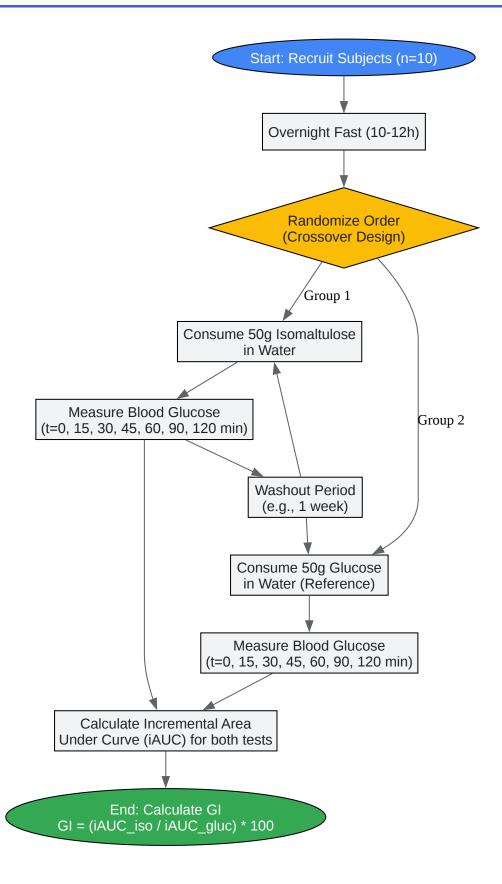
Unlike sucrose, which is rapidly hydrolyzed, the α -1,6-glycosidic bond of isomaltulose is cleaved much more slowly by the isomaltase subunit of the sucrase-isomaltase enzyme complex located on the brush border of the small intestine.[1][4] This enzymatic action releases glucose and fructose, which are then fully absorbed into the bloodstream.[1] The rate of hydrolysis for isomaltulose is estimated to be 4 to 5 times slower than that for sucrose.[2]











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